2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry Kinase Inhibitor Design Hinge Binding

2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1706450-44-3; PubChem CID is a trifluoromethylated 5-aminopyrazole derivative bearing an N1‑linked acetic acid side chain, with molecular formula C₆H₆F₃N₃O₂ and molecular weight 209.13 g·mol⁻¹. The compound integrates three pharmacologically relevant motifs within a low‑molecular‑weight scaffold: an electron‑withdrawing trifluoromethyl group at ring position 3, a free 5‑amino group capable of serving as a hydrogen‑bond donor, and a carboxylic acid at the N1‑side chain that enables conjugation chemistry.

Molecular Formula C6H6F3N3O2
Molecular Weight 209.13 g/mol
CAS No. 1706450-44-3
Cat. No. B1380630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
CAS1706450-44-3
Molecular FormulaC6H6F3N3O2
Molecular Weight209.13 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1C(F)(F)F)CC(=O)O)N
InChIInChI=1S/C6H6F3N3O2/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14/h1H,2,10H2,(H,13,14)
InChIKeyWAFWHQRTDOMELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1706450-44-3): Chemical Identity and Procurement Context


2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1706450-44-3; PubChem CID 90642858) is a trifluoromethylated 5-aminopyrazole derivative bearing an N1‑linked acetic acid side chain, with molecular formula C₆H₆F₃N₃O₂ and molecular weight 209.13 g·mol⁻¹ [1]. The compound integrates three pharmacologically relevant motifs within a low‑molecular‑weight scaffold: an electron‑withdrawing trifluoromethyl group at ring position 3, a free 5‑amino group capable of serving as a hydrogen‑bond donor, and a carboxylic acid at the N1‑side chain that enables conjugation chemistry. This combination positions the compound as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor design where the 5‑aminopyrazole core functions as a privileged hinge‑binding motif [2]. It should not be conflated with structurally similar but functionally distinct pyrazol‑1‑ylacetic acid analogs that lack either the amino group, the trifluoromethyl substituent, or the correct positional arrangement.

Why 2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid Cannot Be Replaced by Generic Pyrazol‑ylacetic Acid Analogs


Casual substitution of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid with an in‑class analog (e.g., the 5‑methyl or des‑amino variant) is demonstrably inadequate for projects requiring a defined hydrogen‑bond donor–acceptor balance and precise lipophilicity control [1]. The 5‑amino group fundamentally alters the compound's interaction profile: it provides a second hydrogen‑bond donor (HBD count = 2 versus HBD = 1 for the 5‑methyl and des‑amino analogs), enabling bidentate hinge binding in kinase targets that the single‑donor analogs cannot replicate [2]. Furthermore, the 5‑amino substituent lowers the XLogP3‑AA by 0.3–0.7 log units relative to the 5‑methyl (XLogP3 1.2) and des‑amino (XLogP3 0.8) analogs, improving aqueous solubility potential while retaining sufficient membrane permeability for intracellular target engagement [1][3]. The positional isomer (4‑amino) is not functionally equivalent either: the 4‑amino regioisomer exhibits an XLogP3 of 0.2, rendering it 0.3 log units more hydrophilic and altering the geometry of hinge‑region hydrogen bonds compared to the 5‑amino arrangement [4]. These quantitative differences in multiple ADME‑relevant parameters mean that generic replacement would unpredictably perturb lead optimization SAR and is not scientifically justifiable.

Quantitative Differential Evidence for 2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid versus Closest Analogs


Hydrogen‑Bond Donor Count: Target Compound Provides Two HBD versus One in 5‑Methyl and Des‑Amino Analogs

The target compound possesses a free 5‑amino group, giving it a hydrogen‑bond donor (HBD) count of 2 — the carboxylic acid proton and the NH₂ group. By contrast, both the 5‑methyl analog (2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, CAS 345637-71-0) and the des‑amino analog (2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, CAS 926241-24-9) have HBD = 1, contributed solely by the carboxylic acid [1][2][3]. The additional HBD on the target compound enables bidentate hydrogen‑bond formation with kinase hinge residues — a mode validated crystallographically for the 5‑aminopyrazole class, with bond distances of 2.7–3.2 Å to the hinge backbone [4].

Medicinal Chemistry Kinase Inhibitor Design Hinge Binding

Lipophilicity Control: XLogP3‑AA = 0.5 Balances Permeability and Solubility versus More Lipophilic Analogs

The target compound has a computed XLogP3‑AA of 0.5, placing it at the lower boundary of typical oral drug‑like lipophilicity. The 5‑methyl analog (CAS 345637-71-0) is markedly more lipophilic with XLogP3 = 1.2 (Δ = +0.7), while the des‑amino analog (CAS 926241-24-9) has XLogP3 = 0.8 (Δ = +0.3) [1][2][3]. The 5‑amino substituent also increases topological polar surface area (TPSA = 81.1 Ų) relative to the des‑amino analog (TPSA ≈ 63.4 Ų by subtraction of NH₂ contribution), providing an additional 17.7 Ų of polar surface for aqueous solvation [1].

ADME Lipophilicity Drug-Likeness

Positional Isomer Differentiation: 5‑Amino Regioisomer (XLogP3 0.5) versus 4‑Amino Regioisomer (XLogP3 0.2)

The 5‑amino positional isomer (target compound) and the 4‑amino isomer (2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, CAS 1006433-79-9) are constitutional isomers with identical molecular formula (C₆H₆F₃N₃O₂) and molecular weight (209.13 g·mol⁻¹) yet differ significantly in lipophilicity: XLogP3 = 0.5 for the 5‑amino isomer versus 0.2 for the 4‑amino isomer (Δ = +0.3) [1][2]. Both possess HBD = 2 and HBA = 7, but the vector of the amino group relative to the N1‑acetic acid chain differs, affecting the geometry of intermolecular hydrogen bonds in the target binding site [3].

Regioisomerism Target Engagement Lead Optimization

pKa Differentiation: Target Compound Carboxylic Acid (predicted pKa ~3.48) versus Unsubstituted Parent (pKa 3.58 ± 0.10)

The pKa of the acetic acid moiety in the target compound is influenced by the electron‑withdrawing trifluoromethyl and amino substituents on the pyrazole ring. The parent unsubstituted compound 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3) has a predicted pKa of 3.58 ± 0.10 . For the trifluoromethyl‑substituted analog [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 926241-24-9), the predicted pKa shifts to 3.48 ± 0.10 . The target compound, bearing both the electron‑withdrawing CF₃ (pKa‑lowering) and the electron‑donating 5‑NH₂ (pKa‑moderating), is expected to have a pKa in the range of ~3.4–3.5, meaning it will be predominantly ionized at physiological pH 7.4 — a prerequisite for salt formation and aqueous formulation [1].

Physicochemical Properties Ionization State Solubility

Synthetic Utility: Three Orthogonal Reactive Handles Enable Multi‑Directional Derivatization Unavailable in Simpler Analogs

The target compound provides three chemically orthogonal functionalization sites within a single low‑molecular‑weight scaffold (MW = 209.13): (1) the carboxylic acid for amide or ester conjugation, (2) the 5‑amino group for acylation, sulfonylation, or reductive amination, and (3) the pyrazole C4 position available for electrophilic aromatic substitution or cross‑coupling after halogenation [1][2]. By contrast, the 5‑methyl analog (CAS 345637-71-0) has only the carboxylic acid as a reactive handle, and the des‑amino analog (CAS 926241-24-9) lacks the nucleophilic amino group entirely. The unsubstituted parent 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3) offers only the carboxylic acid and a C4 position but lacks both the CF₃ group and the amino handle .

Synthetic Chemistry Building Block Parallel Library Synthesis

Class‑Level Evidence: 5‑Aminopyrazole Scaffold Recognized as a Privileged Kinase Hinge‑Binding Motif with X‑Ray Validation

A comprehensive 2023 review of aminopyrazoles in medicinal chemistry establishes the 5‑aminopyrazole scaffold as a privileged kinase hinge‑binding motif, with the free amino group responsible for forming critical hydrogen bonds with backbone carbonyls in the kinase hinge region [1]. This scaffold class has yielded clinically approved agents (e.g., Pirtobrutinib, a non‑covalent BTK inhibitor) and advanced leads against targets including p38MAPK, JNK3, PAK1, CDK9, PI3K, and COX enzymes [1]. X‑ray crystallographic studies of 5‑aminopyrazole‑based JNK3 inhibitors demonstrate hinge hydrogen‑bond distances of 2.7–3.2 Å to the backbone of Met149 [2]. In CDK9 PROTAC development, aminopyrazole‑based ligands enabled selective degradation with a DC₅₀ of 158 ± 6 nM [3]. The target compound, as a 5‑aminopyrazole bearing a carboxylic acid linker, is structurally poised to serve as a fragment or intermediate for such kinase‑focused programs.

Kinase Inhibition Fragment-Based Drug Discovery Structure-Based Design

High‑Confidence Application Scenarios for 2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Design Requiring a Bidirectional Hinge‑Binding Scaffold

For fragment‑based drug discovery programs targeting kinases, the target compound (MW 209.13, HBD = 2) provides a low‑molecular‑weight hinge‑binding fragment with two hydrogen‑bond donors, enabling bidentate interaction with kinase hinge residues as documented for the 5‑aminopyrazole class [1]. The carboxylic acid moiety (predicted pKa ~3.4–3.5) is fully ionized at assay pH (7.4), ensuring aqueous solubility for biochemical screening at concentrations up to 1 mM [2]. The XLogP3 of 0.5 positions it within the favorable fragment‑likeness range (Rule of Three: logP ≤ 3; MW < 300; HBD ≤ 3). Procurement of this specific regioisomer is essential: the 4‑amino isomer (XLogP3 0.2) may give different hit rates in the same kinase panel due to altered H‑bond vector geometry [3].

Bidirectional Building Block for Parallel Library Synthesis in Lead Optimization

The compound's three orthogonal reactive handles (carboxylic acid for amide bond formation, 5‑amino group for acylation/sulfonylation, and C4‑H for halogenation/cross‑coupling) make it a superior building block for divergent library synthesis compared to single‑handle analogs (5‑methyl or des‑amino variants) [1]. In a typical workflow, the carboxylic acid can be coupled to diverse amines in a first‑step library, the amino group derivatized in a second diversification step, and the C4 position functionalized via electrophilic iodination followed by Suzuki coupling — yielding three‑dimensional SAR arrays from a single starting scaffold. The trifluoromethyl group further ensures that all library members retain enhanced metabolic stability relative to non‑fluorinated congeners [2].

Intermediate for PROTAC Linker Conjugation in Targeted Protein Degradation

The carboxylic acid at the N1 side chain provides a natural conjugation point for PROTAC linker attachment. Published aminopyrazole‑based CDK9 PROTACs achieve a DC₅₀ of 158 ± 6 nM, demonstrating that the 5‑aminopyrazole scaffold is compatible with the steric demands of the POI‑PROTAC‑E3 ligase ternary complex [1]. The target compound's moderate lipophilicity (XLogP3 = 0.5) may help maintain favorable physicochemical properties in the final PROTAC molecule, which often suffers from high molecular weight and excessive lipophilicity when constructed from more hydrophobic building blocks such as the 5‑methyl analog (XLogP3 = 1.2) [2].

Agrochemical Lead Generation: Fluorinated Pyrazole Building Block with Amino Derivatization Potential

Trifluoromethylpyrazole derivatives are established scaffolds in agrochemical discovery, exemplified by the commercial insecticide Fipronil and numerous fungicide candidates [1]. The presence of the 5‑amino group enables introduction of acyl urea, acyl thiourea, or sulfonamide moieties — functional groups associated with potent fungicidal activity in published SAR campaigns [2]. The target compound's lower logP relative to the 5‑methyl analog (Δ XLogP3 = −0.7) may provide more favorable environmental fate properties (reduced bioaccumulation potential) while retaining sufficient lipophilicity for cuticular penetration in planta.

Quote Request

Request a Quote for 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.